

2-Fluoro-6-methoxy-3-methylphenylboronic acid molecular weight

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Compound of Interest

Compound Name:	2-Fluoro-6-methoxy-3-methylphenylboronic acid
Cat. No.:	B1466424

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An In-depth Technical Guide to **2-Fluoro-6-methoxy-3-methylphenylboronic Acid**

Abstract

This guide provides a comprehensive technical overview of **2-Fluoro-6-methoxy-3-methylphenylboronic acid**, a specialized organoboron compound. We will delve into its fundamental chemical properties, with a primary focus on its molecular weight and structural attributes. The narrative explores its synthetic origins, practical handling considerations, and its pivotal role as a building block in modern synthetic chemistry. The core of this document is dedicated to its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, particularly valued in the field of drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this reagent's function and application.

Compound Profile and Physicochemical Properties

2-Fluoro-6-methoxy-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds renowned for their utility in organic synthesis. The specific arrangement of fluoro, methoxy, and methyl groups on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and stability.

Property	Value	Source
Molecular Formula	$C_8H_{10}BFO_3$	[1]
Molecular Weight	183.97 g/mol	Calculated
CAS Number	1451392-12-3	[1]
Appearance	White to off-white solid/powder	[2]
General Class	Arylboronic Acid	

Boronic acids are Lewis acids and can engage in reversible covalent bonding with nucleophiles, a characteristic crucial for both their reactivity in cross-coupling and their applications in medicinal chemistry.[\[3\]](#) At physiological pH, they typically exist in an uncharged, trigonal planar form, but in basic aqueous solutions, they can convert to an anionic, tetrahedral boronate species.[\[3\]](#)

Synthesis and Preparation

While specific synthesis routes for **2-Fluoro-6-methoxy-3-methylphenylboronic acid** are proprietary, the general and widely adopted method for preparing such multi-substituted arylboronic acids involves a lithiation-boration sequence.

A plausible synthetic pathway would start with a correspondingly substituted aryl halide, such as 1-bromo-2-fluoro-6-methoxy-3-methylbenzene. The process typically follows these steps:

- **Lithiation:** The aryl halide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This deprotonates the most acidic proton or, more commonly, performs a lithium-halogen exchange to generate a highly reactive aryllithium intermediate.
- **Borylation:** The aryllithium species is then quenched by adding an electrophilic boron source, most commonly trimethyl borate ($B(OMe)_3$) or triisopropyl borate.[\[4\]](#) The borate ester intermediate is formed.
- **Hydrolysis:** The reaction mixture is warmed to room temperature and hydrolyzed with an acidic aqueous solution (e.g., dilute HCl). This step cleaves the borate ester to yield the final product.

2-Fluoro-6-methoxy-3-methylphenylboronic acid product.

The product is then typically isolated through extraction and purified by recrystallization or column chromatography.

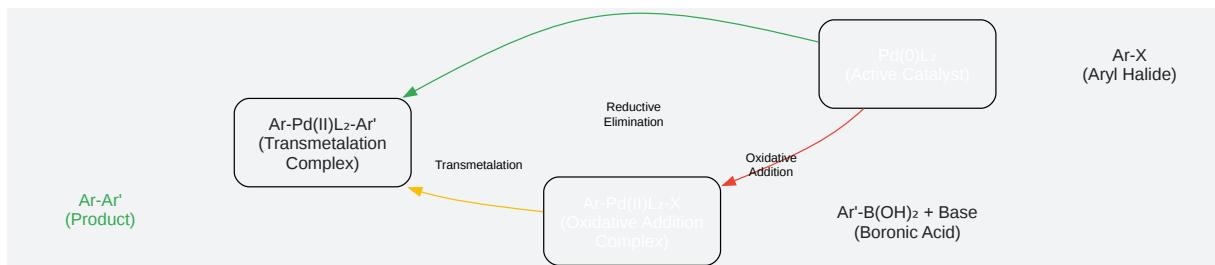
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Fluoro-6-methoxy-3-methylphenylboronic acid** is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[\[5\]](#)[\[6\]](#)

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[\[7\]](#)[\[8\]](#) The cycle consists of three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (or triflate), forming a square planar Pd(II) complex. This is often the rate-limiting step.[\[7\]](#)[\[8\]](#)
- Transmetalation: The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic "ate" complex (boronate).[\[9\]](#) This boronate then transfers its organic group (the 2-fluoro-6-methoxy-3-methylphenyl moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[\[6\]](#)[\[8\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Handling, Storage, and Stability

While boronic acids are more stable than many other organometallic reagents, proper handling is essential to ensure their integrity and reactivity.^[2]

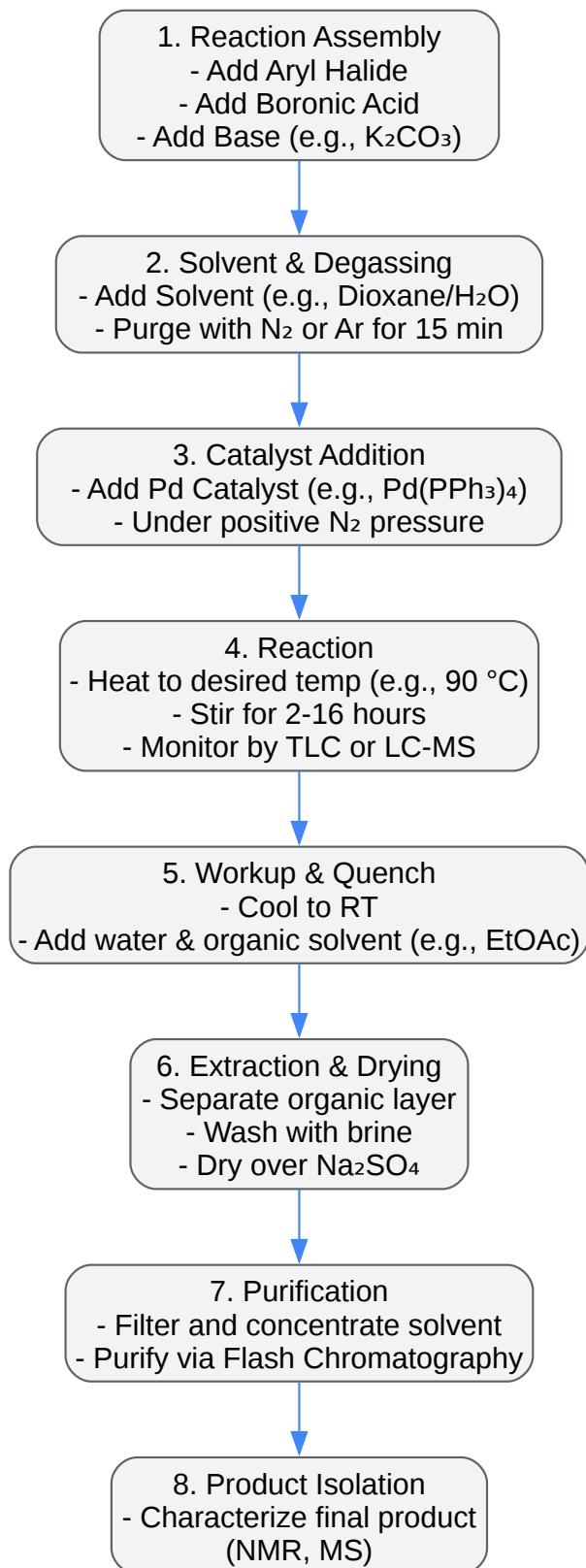
- **Storage:** **2-Fluoro-6-methoxy-3-methylphenylboronic acid** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).^[10]
- **Hygroscopicity:** Boronic acids can be hygroscopic, meaning they absorb moisture from the air.^[11] Water can facilitate decomposition pathways.
- **Decomposition Pathways:**
 - **Protoproboronation:** This is a common degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or under harsh pH conditions.^[12]
 - **Boroxine Formation:** In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring (a cyclic trimer).

This process is often reversible upon addition of water, but it alters the compound's molecular weight and can complicate stoichiometry in reactions.[\[12\]](#)

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a generalized, step-by-step methodology for a Suzuki-Miyaura coupling reaction using an arylboronic acid like the topic compound.

Workflow Overview



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Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Procedure

Materials:

- Aryl Halide (e.g., 1-bromo-2,4-dichlorobenzene) (1.0 eq)
- **2-Fluoro-6-methoxy-3-methylphenylboronic acid** (1.2 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.02 - 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3) (2.0 - 3.0 eq)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
- Reaction vessel (round-bottom flask), condenser, stir bar, heating mantle, and inert gas line (N_2 or Ar).

Procedure:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), **2-Fluoro-6-methoxy-3-methylphenylboronic acid** (1.2 eq), and the base (2.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
- Catalyst Introduction: Briefly remove the septum and add the palladium catalyst under a positive flow of inert gas. Reseal the vessel immediately.
- Reaction Execution: Lower the flask into a preheated oil bath or heating mantle (e.g., 90 °C) and stir vigorously.
- Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue using flash column chromatography on silica gel to isolate the pure biaryl product.

Significance in Drug Discovery and Development

The boronic acid functional group has emerged as a critical pharmacophore in modern medicinal chemistry. Its utility extends far beyond its role as a synthetic intermediate.

- **Proteasome Inhibition:** The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a potent proteasome inhibitor used to treat multiple myeloma.[3][13] The boron atom forms a reversible, stable tetrahedral complex with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function.
- **Bioisosterism:** Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the function and interactions of carboxylic acids in biological systems while having different physicochemical properties.[3]
- **Diverse Biological Targets:** The ability of boron to interact with nucleophilic residues like serine, threonine, and cysteine has led to the development of boronic acid-based inhibitors for a wide range of enzymes, including β -lactamases and serine proteases.[13]

The use of building blocks like **2-Fluoro-6-methoxy-3-methylphenylboronic acid** allows medicinal chemists to rapidly synthesize libraries of complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into viable drug candidates.

Conclusion

2-Fluoro-6-methoxy-3-methylphenylboronic acid, with a molecular weight of 183.97 g/mol , is a highly valuable and specialized reagent in organic synthesis. Its true power is realized through its application in the Suzuki-Miyaura cross-coupling reaction, which provides an efficient and reliable method for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage its capabilities, particularly in the demanding and impactful field of pharmaceutical drug discovery.

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